4-({4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile
CAS No.: 2549053-10-1
Cat. No.: VC11857544
Molecular Formula: C21H26N6O
Molecular Weight: 378.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549053-10-1 |
|---|---|
| Molecular Formula | C21H26N6O |
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | 4-[[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile |
| Standard InChI | InChI=1S/C21H26N6O/c1-17-23-20(14-21(24-17)27-10-12-28-13-11-27)26-8-6-25(7-9-26)16-19-4-2-18(15-22)3-5-19/h2-5,14H,6-13,16H2,1H3 |
| Standard InChI Key | BPGGHXGXNKDKOE-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC=C(C=C4)C#N |
| Canonical SMILES | CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC=C(C=C4)C#N |
Introduction
4-({4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is a complex organic compound featuring a benzonitrile moiety linked to a piperazine ring, which is further connected to a pyrimidine derivative. The presence of a morpholine group adds to its structural complexity, making it a compound of interest in medicinal chemistry. Despite the lack of extensive literature from diverse sources, this compound's unique structure suggests potential applications in drug development due to its pharmacological properties.
Synthesis and Potential Applications
The synthesis of 4-({4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile typically involves multiple steps, though detailed synthesis protocols are not readily available in reliable sources. Its structural features suggest potential applications in medicinal chemistry, particularly in drug development, due to its unique combination of functional groups.
Related Compounds and Comparison
Several compounds share structural similarities with 4-({4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-methyl-6-(morpholin-4-yl)pyrimidin | Contains morpholine and pyrimidine | Lacks benzonitrile moiety |
| 2-methoxybenzothiazole derivative | Benzothiazole core | Different core structure |
| 4-[2-amino-pyrimidine derivative] | Similar piperazine linkage | Different functional groups |
Interaction Studies and Pharmacological Potential
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume